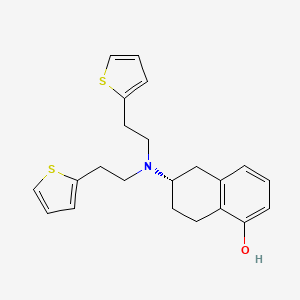
C2Tvm8heb2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol (C2Tvm8heb2) is a complex organic molecule with a molecular formula of C22H25NOS2 and a molecular weight of 383.57 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene core and thiophene groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. The thiophene groups are then introduced through a series of substitution reactions. The final step involves the formation of the amino group through a reductive amination process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The thiophene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, which have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
(6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol include:
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with similar therapeutic applications.
Uniqueness
What sets (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol apart is its unique combination of a tetrahydronaphthalene core and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1422357-33-2 |
|---|---|
Molecular Formula |
C22H25NOS2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(6S)-6-[bis(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C22H25NOS2/c24-22-7-1-4-17-16-18(8-9-21(17)22)23(12-10-19-5-2-14-25-19)13-11-20-6-3-15-26-20/h1-7,14-15,18,24H,8-13,16H2/t18-/m0/s1 |
InChI Key |
GNCSAYHHMHBFSR-SFHVURJKSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1N(CCC3=CC=CS3)CCC4=CC=CS4)C=CC=C2O |
Canonical SMILES |
C1CC2=C(CC1N(CCC3=CC=CS3)CCC4=CC=CS4)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















